molecular formula C12H16O2 B073891 4-(2,5-Dimethylphenyl)butanoic acid CAS No. 1453-06-1

4-(2,5-Dimethylphenyl)butanoic acid

Cat. No.: B073891
CAS No.: 1453-06-1
M. Wt: 192.25 g/mol
InChI Key: XNTQOUBHYSKYOI-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)butanoic acid (CAS 1453-06-1) is a valuable organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. This aromatic carboxylic acid features a butanoic acid chain linked to a 2,5-dimethylphenyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Properties & Specifications: • Molecular Formula: C12H16O2 • Molecular Weight: 192.25 g/mol • CAS Registry Number: 1453-06-1 • Melting Point: 67-69.5 °C • pKa: 4.78±0.10 (Predicted) • IUPAC Name: this compound • SMILES: CC1=CC(=C(C=C1)C)CCCC(=O)O Research Applications: This compound is primarily used as a key synthetic intermediate. Its structure is conducive to various chemical transformations, including esterification and decarboxylation. It serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents and in organic synthesis for constructing more complex molecular architectures. Its specific arrangement of methyl groups on the phenyl ring can influence reactivity and biological activity, making it a compound of interest in structure-activity relationship (SAR) studies. Safety Information: This product is strictly for research purposes and is classified as harmful if swallowed (H302). Appropriate precautionary measures should be taken, including wearing protective equipment and washing hands thoroughly after handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O2/c1-9-6-7-10(2)11(8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTQOUBHYSKYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162970
Record name Butyric acid, 4-(2,5-xylyl)-
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453-06-1
Record name Butyric acid, 4-(2,5-xylyl)-
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Record name Butyric acid,5-xylyl)-
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Record name Butyric acid, 4-(2,5-xylyl)-
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(2,5-Dimethylphenyl)butanoic Acid

The most common and industrially relevant methods for synthesizing this compound and its precursors are centered around classical organic reactions such as alkylation and Friedel-Crafts acylation.

Alkylation reactions provide a direct, albeit sometimes challenging, route to forming the carbon-carbon bond between the aromatic ring and the butyric acid side chain. One potential, though less commonly cited, approach is the Arndt-Eistert homologation. rsc.orgresearchgate.netacs.org This method involves the conversion of a carboxylic acid to its next higher homolog. In this context, one could envision the homologation of 3-(2,5-dimethylphenyl)propanoic acid to yield the target molecule. The process begins with the conversion of the starting acid to its corresponding acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. A key step is the Wolff rearrangement of the diazoketone, often catalyzed by silver oxide, to generate a ketene, which is subsequently hydrolyzed to the desired carboxylic acid. rsc.orgresearchgate.net This method is advantageous for its ability to extend a carbon chain by a single methylene (B1212753) group while often preserving the stereochemistry at adjacent chiral centers. rsc.org

Another conceptual alkylation strategy could involve the direct alkylation of a 2,5-dimethylphenyl derivative with a suitable four-carbon electrophile. However, such direct alkylations on arenes can be prone to rearrangements and multiple alkylations, making them less controlled than acylation routes.

A more controlled and widely utilized method for the synthesis of this compound involves a two-step sequence starting with a Friedel-Crafts acylation. This powerful reaction creates a carbon-carbon bond between an aromatic ring and an acyl group in the presence of a Lewis acid catalyst. wikipedia.org

The typical procedure involves the acylation of p-xylene (B151628) with succinic anhydride (B1165640). This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), results in the formation of the intermediate compound, 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. wikipedia.orgpsu.edu The reaction proceeds via the formation of an acylium ion from succinic anhydride and the Lewis acid, which then acts as the electrophile in an electrophilic aromatic substitution reaction with p-xylene.

Following the acylation, the ketone functionality of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid must be reduced to a methylene group to yield the final product. Two classical methods are highly effective for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). wikipedia.orgsigmaaldrich.comresearchgate.netdocumentsdelivered.com It is particularly effective for the reduction of aryl-alkyl ketones that are stable in strongly acidic conditions. wikipedia.orgdocumentsdelivered.com

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. numberanalytics.comresearchgate.netnih.govchemistryviews.org The reaction proceeds through the formation of a hydrazone intermediate, which, upon heating with a base, eliminates nitrogen gas to form the alkane. The Wolff-Kishner reduction is suitable for substrates that are sensitive to strong acids. numberanalytics.comresearchgate.net

Reduction Method Reagents Conditions Substrate Suitability
Clemmensen ReductionZn(Hg), conc. HClAcidicAcid-stable ketones
Wolff-Kishner ReductionN₂H₄, KOH, ethylene glycolBasic, high temperatureBase-stable ketones

This table provides a summary of the common reduction methods for converting the keto-acid precursor to this compound.

The primary precursor for this compound, as established through the Friedel-Crafts acylation route, is 4-(2,5-dimethylphenyl)-4-oxobutanoic acid . This keto-acid is a stable intermediate that can be isolated and purified before its subsequent reduction.

While many simple carboxylic acids are found in nature, there is currently no specific scientific literature that identifies this compound or its direct precursors as naturally occurring compounds. Long-chain carboxylic acids, known as fatty acids, are widespread in nature, but they typically feature unbranched alkyl chains. libretexts.org Aromatic carboxylic acids also exist in the natural world, but the specific substitution pattern of this compound has not been reported as a natural product. libretexts.org

Advanced Synthesis Techniques and Stereochemical Control

Modern synthetic chemistry offers sophisticated methods for controlling the stereochemical outcome of reactions, which is particularly important in the synthesis of chiral molecules for pharmaceutical and biological applications.

While this compound itself is not chiral, the introduction of a substituent on the butyric acid chain can create a stereocenter. The enantioselective synthesis of such chiral analogs is of considerable interest. A powerful strategy for achieving this is through the asymmetric hydrogenation of a suitable prochiral precursor.

For instance, the asymmetric hydrogenation of β-keto esters is a well-developed method for producing chiral β-hydroxy esters with high enantioselectivity. rsc.orgacs.orgacs.org Iridium and Ruthenium catalysts bearing chiral ligands have been shown to be highly effective in this transformation. rsc.orgresearchgate.net Similarly, the asymmetric hydrogenation of γ-keto acids or esters can yield chiral γ-hydroxy acids or lactones. researchgate.net These approaches could be adapted to synthesize chiral analogs of this compound. For example, a β-keto ester analog could be hydrogenated to a chiral β-hydroxy ester, which could then be further elaborated.

Another approach is the asymmetric hydrogenation of unsaturated precursors. For example, Rh-catalyzed asymmetric hydrogenation of γ-phthalimido-α,β-unsaturated carboxylic acid esters has been used to synthesize chiral β-aryl-γ-amino acids with high enantioselectivity. nih.gov This methodology could potentially be applied to the synthesis of chiral amino-analogs of this compound.

The use of chiral auxiliaries provides another robust method for stereocontrol. wikipedia.orgsigmaaldrich.comnumberanalytics.comacs.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. wikipedia.org For example, a chiral oxazolidinone auxiliary could be attached to a derivative of 2,5-dimethylphenylacetic acid, followed by an alkylation step to introduce the remaining two carbons of the butyric acid chain in a stereocontrolled manner.

For the analysis and separation of enantiomers of chiral analogs of this compound, chiral derivatization is a key technique. researchgate.netnih.govcphi-online.com This involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govcphi-online.com

A variety of CDAs are available for the derivatization of carboxylic acids. These often contain a chiral amine or alcohol functional group that reacts with the carboxylic acid to form a diastereomeric amide or ester. psu.edu The choice of CDA can influence the resolution of the diastereomers in the subsequent chromatographic separation.

For preparative applications, the separated diastereomers can then be treated to cleave the chiral auxiliary, yielding the individual enantiomers of the target molecule. wikipedia.org This process is known as chiral resolution.

Chiral Derivatization Reagent Type Functional Group on Reagent Forms Diastereomeric... Analytical Technique
Chiral AminesAmineAmidesHPLC, NMR
Chiral AlcoholsAlcoholEstersHPLC, NMR
Fluorescent CDAsFluorophore and Chiral CenterFluorescent DiastereomersFluorescence HPLC

This table summarizes common types of chiral derivatization reagents and their applications.

Investigation of Reaction Mechanisms and Kinetics

The unique structural features of this compound, namely the carboxylic acid group and the electron-rich dimethylphenyl moiety, dictate its reactivity in various chemical transformations.

Mechanistic Studies of Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions. The reactivity of the carboxyl group in this compound is influenced by the electronic effects of the 2,5-dimethylphenyl substituent. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, general principles of carboxylic acid reactivity apply.

Transformations of carboxylic acids can be catalyzed by either acid or base. For instance, esterification, a common reaction of carboxylic acids, is typically acid-catalyzed. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by an alcohol.

Conversely, reactions such as the formation of carboxylate salts occur under basic conditions. The acidity of the carboxylic proton is a key factor in these reactions. The electron-donating nature of the two methyl groups on the phenyl ring slightly decreases the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid, but it remains a typical carboxylic acid.

Recent research has also explored novel methods for the transformation of carboxylic acids. For example, visible-light-promoted atomic substitution of thioacids to carboxylic acids has been demonstrated, using dimethyl sulfoxide (B87167) (DMSO) as the oxygen source. organic-chemistry.org This process, which proceeds through a hydrogen-bonding adduct and radical intermediates, offers a mild alternative to traditional oxidation methods. organic-chemistry.org Furthermore, electroreductive methods have been developed for the coupling of carboxylic acids with (hetero)arenes, where the carboxylic acid is activated with triflic anhydride to form a highly electrophilic intermediate. nih.gov

Aromatic Substitution Reaction Pathways

The 2,5-dimethylphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The two methyl groups are activating and ortho-, para-directing. The butanoic acid side chain is a deactivating group and is meta-directing. The positions for incoming electrophiles are therefore determined by the combined directing effects of these substituents.

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com A subsequent deprotonation step restores the aromaticity of the ring. youtube.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.comyoutube.com

For this compound, the primary sites for electrophilic attack would be the positions ortho and para to the methyl groups, which are positions 3, 4, and 6. However, the bulky butanoic acid chain at position 1 and the methyl group at position 2 will exert steric hindrance, likely favoring substitution at the less hindered 4- and 6-positions. The deactivating effect of the butanoic acid substituent will make the ring less reactive than 1,4-dimethylbenzene (p-xylene) itself.

In addition to electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, a reaction that could be relevant to derivatives of this compound. nih.gov This pathway typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. nih.gov

Oxidative and Reductive Transformation Mechanisms

The this compound molecule has several sites that can undergo oxidation or reduction. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism of this reduction involves the initial formation of an aluminate salt, followed by successive hydride transfers.

The aromatic methyl groups can be oxidized under strong conditions to carboxylic acids. For example, potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkylbenzenes. The mechanism of permanganate oxidation is complex and is thought to involve the attack of the permanganate ion on the C-H bond of the alkyl group.

Recent studies have shown the oxidative transformation of various organic molecules by permanganate, where the reaction can be initiated by an attack on a double bond or an electron-rich moiety. nih.gov The pH and the presence of other organic matter can significantly influence the reaction kinetics. nih.gov

Reductive transformations can also be achieved electrochemically. For instance, electroreductive alkylations of arenes with carboxylic acids have been reported, proceeding through a ketyl radical intermediate. nih.gov

Palladium-Catalyzed Heck-Matsuda Reactions in Analog Synthesis

The Palladium-catalyzed Heck-Matsuda reaction is a powerful tool for the arylation of olefins and can be employed in the synthesis of analogs of this compound. wikipedia.orgnih.gov This reaction typically uses arenediazonium salts as the arylating agent, which offers advantages over traditional Heck reactions using aryl halides, such as milder reaction conditions and the avoidance of phosphine (B1218219) ligands. wikipedia.org

The catalytic cycle of the Heck-Matsuda reaction involves four key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the arenediazonium salt to form a cationic palladium(II) species. wikipedia.orgbeilstein-journals.org

Migratory Insertion (Carbopalladation): The olefin coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond. wikipedia.org

Syn β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the arylated olefin product and a palladium-hydride species. wikipedia.org

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the palladium(0) catalyst. wikipedia.org

This methodology has been successfully applied in both intermolecular and intramolecular processes, including the enantioselective desymmetrization of cyclic olefins to construct chiral molecules. wikipedia.orgbeilstein-journals.org Recent advancements have also led to photocatalytic versions of the Heck-Matsuda reaction. rsc.org For synthesizing analogs of this compound, one could envision reacting a suitable olefin with the diazonium salt derived from an aminophenylbutanoic acid precursor. The versatility of the Heck-Matsuda reaction allows for the introduction of a wide range of functional groups, providing access to a diverse library of analogs. organic-chemistry.org

Role as Synthetic Intermediate in Complex Molecule Construction

While specific examples of this compound being used as a direct intermediate in the total synthesis of complex natural products are not readily found in the literature, its structural motifs are present in various biologically active compounds and functional materials. Arylalkanoic acids, in general, are common building blocks in medicinal chemistry.

Derivatives of this compound could serve as valuable intermediates. For example, the carboxylic acid functionality can be readily converted to other functional groups such as esters, amides, and alcohols, which can then undergo further transformations. The aromatic ring can be functionalized through electrophilic substitution or other cross-coupling reactions to build more complex molecular architectures.

For instance, related structures like 2-[[(2,5-dimethylphenyl)sulfonyl]amino]-4-(methylthio)butanoic acid and 2-{[(3,4-dimethylphenyl)carbamoyl]amino}-4-(methylsulfanyl)butanoic acid highlight how the dimethylphenyl moiety is incorporated into more complex structures with potential biological activity. chemicalbook.comsigmaaldrich.com The butanoic acid chain provides a flexible linker that can be modified to optimize the properties of the target molecule.

The general synthetic utility of arylalkanoic acids is well-established. They are precursors to various heterocyclic compounds and can be used in cyclization reactions to form polycyclic systems. The specific substitution pattern of this compound makes it a unique building block for accessing a particular chemical space in drug discovery and materials science.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra of 4-(2,5-dimethylphenyl)butanoic acid provide characteristic signals that can be assigned to specific atoms in the molecule. In a typical ¹H NMR spectrum of a related compound, butanoic acid, the protons of the methyl (CH₃) group appear as a triplet, the methylene (B1212753) (CH₂) group adjacent to the methyl group appears as a sextet, the methylene group adjacent to the carboxyl group appears as a triplet, and the acidic proton of the carboxyl group (COOH) appears as a singlet. docbrown.infohmdb.ca For this compound, additional signals corresponding to the aromatic protons and the two methyl groups on the phenyl ring would be observed.

Conformational analysis, aided by computational methods and advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal the preferred spatial arrangement of the butanoic acid chain relative to the dimethylphenyl ring. The rotation around the C-C single bonds in the butanoic acid chain and the bond connecting the chain to the aromatic ring leads to various possible conformers. beilstein-archives.org The stability of these conformers is influenced by steric hindrance and other non-covalent interactions. beilstein-archives.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ slightly from experimental data. Chemical shifts (δ) are in parts per million (ppm).)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxyl (COOH)~11-12~175-180
α-CH₂ (next to COOH)~2.3~35
β-CH₂~1.9~27
γ-CH₂ (next to ring)~2.6~32
Aromatic CH~6.9-7.1~127-135
Aromatic C-CH₃-~130-136
Aromatic CH₃~2.2-2.3~19-21

Dynamic NMR (DNMR) studies on analogous systems, such as N,N-dimethylamides and substituted butanes, provide insights into the energy barriers associated with conformational changes, like bond rotations. nih.govresearchgate.netnih.gov These studies involve acquiring NMR spectra at various temperatures. nih.gov At low temperatures, the rotation around a specific bond may be slow on the NMR timescale, resulting in distinct signals for different conformers. As the temperature increases, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a single averaged signal. nih.govresearchgate.net

The coalescence temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. mdpi.com For molecules with substituted phenyl rings, the rotation around the bond connecting the substituent to the ring can be hindered by the presence of ortho substituents. mdpi.com In the case of this compound, the methyl groups on the phenyl ring could influence the rotational barrier of the butanoic acid side chain. Studies on similar compounds have shown that steric hindrance plays a significant role in determining these rotational barriers. msu.edunih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with DNMR to model the rotational potential energy surface and to better understand the factors influencing the rotational barriers. nih.govmdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and studying the vibrational modes of a molecule. nih.gov These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds. jetir.org

For this compound, the IR and Raman spectra would show characteristic bands for the carboxylic acid group and the substituted aromatic ring. The carboxylic acid functional group is characterized by a very broad O-H stretching band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is due to hydrogen bonding, as carboxylic acids often exist as dimers. orgchemboulder.com The C=O stretching vibration of the carbonyl group appears as a strong, sharp band between 1760 and 1690 cm⁻¹. orgchemboulder.com The position of this band can be influenced by conjugation; for aromatic carboxylic acids, it generally falls in the 1710-1680 cm⁻¹ range. spectroscopyonline.com The C-O stretching and O-H bending vibrations also give rise to characteristic bands in the fingerprint region of the spectrum. orgchemboulder.comspectroscopyonline.com

The 2,5-dimethylphenyl group will exhibit C-H stretching vibrations above 3000 cm⁻¹, and characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. uomustansiriyah.edu.iq

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300-2500Strong, very broad
Aromatic/AlkylC-H stretch3100-2850Medium to sharp
Carboxylic AcidC=O stretch1710-1680Strong, sharp
AromaticC=C stretch1600-1450Medium to weak
Carboxylic AcidC-O stretch1320-1210Medium
Carboxylic AcidO-H bend950-910Broad

To gain a more detailed understanding of the vibrational spectrum, experimental IR and Raman data are often compared with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). acs.orgepa.gov These calculations can predict the vibrational frequencies and intensities for a given molecular structure. acs.orgepa.gov By comparing the calculated spectrum with the experimental one, a more accurate assignment of the observed vibrational bands to specific molecular motions can be achieved. nih.gov

Often, a scaling factor is applied to the calculated frequencies to account for the approximations inherent in the theoretical methods and to improve the agreement with experimental data. acs.orgepa.gov The correlation between experimental and theoretical frequencies can also help to confirm the proposed molecular structure and conformation. researchgate.net Discrepancies between the two can point to specific intermolecular interactions, such as hydrogen bonding, that are present in the experimental sample but may not be fully accounted for in the theoretical model of an isolated molecule. nih.gov

Potential Energy Distribution (PED) analysis is a computational technique used to provide a detailed description of the vibrational modes. nih.govjetir.org It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode of vibration. nih.govresearchgate.net This allows for a more precise and unambiguous assignment of the vibrational bands, especially in complex molecules where multiple types of motion can be coupled. researchgate.netnih.gov

For this compound, PED analysis would help to differentiate between the various C-H bending modes of the alkyl chain and the aromatic ring, and to understand the extent of coupling between the vibrations of the carboxylic acid group and the rest of the molecule. nepjol.info This detailed analysis provides a deeper insight into the molecular dynamics and force fields governing the vibrational properties of the compound. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

For this compound (C₁₂H₁₆O₂), the molecular weight is 192.25 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecule would be ionized to form a molecular ion (M⁺) with an m/z of 192. The fragmentation of this molecular ion would lead to a series of smaller, charged fragments, which are detected by the mass spectrometer.

The fragmentation pattern is often predictable and provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org Another characteristic fragmentation for some carboxylic acids is the McLafferty rearrangement, which can lead to a significant peak at m/z 60 for butanoic acid and its derivatives. docbrown.info

For this compound, cleavage of the bond between the α- and β-carbons of the butanoic acid chain would be expected. Cleavage of the benzylic bond (the C-C bond between the aromatic ring and the butanoic acid chain) would also be a likely fragmentation pathway, leading to ions corresponding to the dimethylphenyl group and the butanoic acid chain. The presence of the aromatic ring can lead to the formation of stable benzylic or tropylium (B1234903) ions. Analysis of the relative abundances of these fragment ions helps to piece together the structure of the original molecule. chemguide.co.uknih.gov

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment IonNeutral Loss
192[C₁₂H₁₆O₂]⁺ (Molecular Ion)-
175[C₁₂H₁₅O]⁺OH
147[C₁₁H₁₅]⁺COOH
132[C₁₀H₁₂]⁺CH₂(CH₂)COOH
119[C₉H₁₁]⁺ (Dimethylbenzyl cation)CH₂CH₂COOH
105[C₈H₉]⁺ (Xylyl cation)CH₃, CH₂CH₂COOH
60[C₂H₄O₂]⁺ (from McLafferty rearrangement)C₁₀H₁₂

Integration of Spectroscopic Data with Theoretical Calculations for Structural Validation

In modern structural elucidation, the integration of experimental spectroscopic data with theoretical calculations, particularly using Density Functional Theory (DFT), has become an invaluable tool for the unambiguous assignment of spectral features and the validation of molecular structures. While specific studies combining experimental and theoretical data for this compound are not prominent in the available literature, the principles of this approach can be outlined.

The process typically involves optimizing the geometry of the molecule using a selected DFT functional and basis set. Subsequently, NMR chemical shifts (¹H and ¹³C), and vibrational frequencies (IR) can be calculated. These theoretical values are then compared with the experimental data. A strong correlation between the calculated and experimental values provides a high degree of confidence in the structural assignment.

Data Tables:

Table 1: Key Mass Spectrometry Peaks for this compound

m/z Interpretation
192 Molecular Ion [M]⁺
132 Fragment Ion
119 Base Peak (Dimethylbenzyl cation)

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Features
¹H NMR Aromatic protons (δ 6.8-7.2 ppm), Aliphatic chain protons (multiplets and triplets), Methyl protons (singlets, δ 2.2-2.4 ppm), Carboxylic acid proton (broad singlet, >δ 10 ppm)
¹³C NMR Carbonyl carbon (δ 170-180 ppm), Aromatic carbons (δ 125-140 ppm), Aliphatic carbons, Methyl carbons
IR Spectroscopy O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (strong, 1700-1725 cm⁻¹), Aromatic C-H and C=C stretches, Aliphatic C-H stretches

Predictions are based on general spectroscopic principles and data for analogous compounds.

Detailed Research Findings:

While a dedicated study integrating experimental and theoretical data for this compound is not available, research on analogous substituted phenylalkanoic acids demonstrates the power of this combined approach. For instance, DFT calculations have been successfully employed to predict the ¹H and ¹³C NMR chemical shifts of various aromatic compounds, aiding in the correct assignment of complex spectra. The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. By calculating the theoretical spectra for different possible isomers and conformers, researchers can identify the structure that best fits the experimental data, thus providing robust structural validation.

The absence of a comprehensive, publicly available dataset that includes both detailed experimental spectra and corresponding theoretical calculations for this compound highlights an opportunity for future research to further characterize this compound and contribute to the broader understanding of structure-property relationships in this class of molecules.

Environmental Fate and Materials Science Applications

Environmental Degradation and Biotransformation Pathways

The environmental persistence and ultimate fate of 4-(2,5-Dimethylphenyl)butanoic acid are intrinsically linked to its susceptibility to microbial degradation. The structural features of this compound, namely the substituted aromatic ring and the butanoic acid side chain, are the primary targets for microbial enzymatic action.

Microbial Decomposition Mechanisms and Metabolic Routes

While direct microbial degradation studies on this compound are not extensively documented, the metabolic pathways for structurally related n-phenylalkanoic acids have been elucidated in microorganisms, particularly in species of the genus Pseudomonas. A primary mechanism for the breakdown of such compounds is the β-oxidation of the carboxylic acid side chain. researchgate.netnih.gov

In a well-studied organism like Pseudomonas putida, the degradation of n-phenylalkanoic acids is initiated by the activation of the carboxylic acid to its corresponding acyl-CoA derivative. This is followed by a series of enzymatic reactions characteristic of the β-oxidation cycle, including dehydrogenation, hydration, oxidation, and thiolytic cleavage. researchgate.netnih.govmdpi.com This cycle sequentially shortens the alkanoic acid chain by two carbon units, producing acetyl-CoA.

For this compound, it is hypothesized that a similar β-oxidation pathway would be the initial line of microbial attack. This would theoretically lead to the formation of 2-(2,5-Dimethylphenyl)acetic acid. The fate of the resulting phenylacetic acid derivative would then depend on the enzymatic machinery of the specific microorganisms present. Generally, the degradation of the aromatic ring itself proceeds through hydroxylation and subsequent ring cleavage, often involving catechol or protocatechuate intermediates. nih.gov

It is noteworthy that some Pseudomonas species possess multiple β-oxidation pathways with varying substrate specificities. For instance, Pseudomonas putida U has been shown to have two distinct sets of β-oxidation enzymes. researchgate.netnih.gov One set is constitutive and efficiently degrades a broad range of n-alkanoic and n-phenylalkanoic acids, while the other is induced under specific conditions and shows lower activity towards certain phenylalkanoates. researchgate.netnih.gov The presence and activity of such enzymatic systems within a microbial community would be a critical determinant in the complete mineralization of this compound.

Table 1: Postulated Initial β-Oxidation Steps for this compound

StepReactionEnzyme Class (Postulated)Product
1ActivationAcyl-CoA Synthetase4-(2,5-Dimethylphenyl)butanoyl-CoA
2DehydrogenationAcyl-CoA Dehydrogenase4-(2,5-Dimethylphenyl)but-2-enoyl-CoA
3HydrationEnoyl-CoA Hydratase3-Hydroxy-4-(2,5-dimethylphenyl)butanoyl-CoA
4Oxidation3-Hydroxyacyl-CoA Dehydrogenase3-Keto-4-(2,5-dimethylphenyl)butanoyl-CoA
5Thiolysisβ-Ketothiolase2-(2,5-Dimethylphenyl)acetyl-CoA + Acetyl-CoA

Factors Influencing Biodegradation Efficiency

The efficiency of the biodegradation of this compound is subject to a variety of factors, including the specific characteristics of the molecule and the surrounding environmental conditions.

Substituent Effects: The presence and position of the two methyl groups on the phenyl ring are significant factors. While alkyl substituents can sometimes enhance the rate of biodegradation by providing additional points for enzymatic attack, they can also exert steric hindrance, impeding the approach of enzymes to the aromatic ring. The position of the methyl groups (2,5-) will influence the electronic properties of the aromatic ring and its susceptibility to electrophilic attack by oxygenases, which are often the initial enzymes in aromatic ring degradation pathways. researchgate.net Studies on other dimethyl-substituted aromatic compounds have shown that the substitution pattern can significantly impact the metabolic pathway and degradation rate. nih.gov

Environmental Conditions: Key environmental parameters play a crucial role in the rate and extent of biodegradation. These include:

Oxygen Availability: Aerobic conditions are generally more favorable for the complete mineralization of aromatic compounds, as oxygenases are required for the initial ring-opening steps. nih.gov Anaerobic degradation is also possible but often proceeds at a slower rate and via different metabolic pathways. nih.gov

pH: Microbial enzymes have optimal pH ranges for activity. Deviations from this optimum can significantly reduce the rate of degradation.

Temperature: Temperature affects microbial growth rates and enzyme kinetics, with optimal temperatures varying between different microbial species.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is necessary to support microbial growth and the synthesis of degradative enzymes.

Bioavailability: The solubility and partitioning behavior of this compound in the environment will affect its availability to microorganisms.

Emerging Applications in Materials Science and Engineering

While specific applications of this compound in materials science are not yet widely reported in peer-reviewed literature, its chemical structure suggests potential as a monomer for the synthesis of novel polymers. Aromatic carboxylic acids are valuable building blocks in polymer chemistry, contributing to the thermal stability and mechanical properties of the resulting materials. nih.gov

The butanoic acid functionality provides a reactive site for polymerization reactions, such as polycondensation with diols or diamines to form polyesters or polyamides, respectively. nih.govyoutube.com The 2,5-dimethylphenyl group would be incorporated as a pendant group along the polymer backbone, influencing the polymer's physical properties. The presence of the aromatic ring can enhance properties like the glass transition temperature (Tg) and thermal stability. bldpharm.com Furthermore, the dimethyl substitution pattern could be leveraged to fine-tune properties such as solubility and processability of the resulting polymer.

Research into the synthesis of polyesters from other substituted phenylalkanoic acids has demonstrated the feasibility of creating polymers with tailored properties. researchgate.net By analogy, this compound could potentially be used to create specialty polymers for applications where specific thermal or mechanical characteristics are required.

Utilization as a Biochemical Buffering Agent in Research Contexts

In biochemical and enzymatic research, maintaining a stable pH is critical for the accurate study of biological processes. nih.govpatsnap.comelsevierpure.comnumberanalytics.comlibretexts.org Buffers are chemical systems that resist changes in pH upon the addition of an acid or a base. Carboxylic acids and their conjugate bases are commonly used components of buffer systems.

While there is no specific documentation of this compound being used as a biochemical buffering agent, its chemical nature as a carboxylic acid means it possesses inherent buffering capacity. The pKa of the carboxylic acid group would determine the effective buffering range. However, for a compound to be a suitable biochemical buffer, it must not only have an appropriate pKa but also be non-inhibitory to the biological system under investigation. nih.govelsevierpure.com

Given that this compound is noted as a research chemical and an intermediate in medicinal chemistry, its interactions with biological systems are of interest. nih.gov However, without specific studies on its compatibility with various enzymatic assays, its suitability as a routine biochemical buffer remains to be established. The aromatic and substituted nature of the molecule could potentially lead to non-specific interactions with proteins, which might interfere with enzymatic activity. nih.gov

Q & A

Basic Research Questions

Q. What are the standard characterization techniques for confirming the structure of 4-(2,5-Dimethylphenyl)butanoic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the aromatic ring and butanoic acid chain. Compare chemical shifts with analogs like 4-phenylbutanoic acid derivatives .
  • Melting Point Analysis : Validate purity via comparison with literature values (67–71°C) using differential scanning calorimetry (DSC) .
  • Infrared Spectroscopy (IR) : Identify carboxylic acid (-COOH) stretching vibrations (~2500–3300 cm1^{-1}) and aromatic C-H bending (~700–900 cm1^{-1}) .
  • Elemental Analysis : Confirm empirical formula (C12H _{12}H _{16}O2 _2) by matching experimental and theoretical carbon/hydrogen percentages .

Q. How is this compound synthesized in laboratory settings?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : React 2,5-dimethylbenzene with γ-butyrolactone in the presence of a Lewis acid (e.g., AlCl3 _3) to form the butanoic acid backbone, followed by acidic hydrolysis .
  • Grignard Reaction : Use 2,5-dimethylphenylmagnesium bromide with ethyl 4-bromobutanoate, then hydrolyze to the carboxylic acid .
  • Purity Control : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol/water .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point data reported for this compound across different studies?

  • Methodological Answer :

  • Purity Assessment : Use HPLC to detect impurities (e.g., unreacted precursors) that depress melting points. Reproduce synthesis under anhydrous conditions to avoid hydrate formation .
  • Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline forms that may exhibit variable melting behavior .
  • Interlab Validation : Compare DSC results across multiple labs using standardized heating rates (e.g., 10°C/min) .

Q. What strategies are recommended for analyzing the crystal structure of this compound derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in acetone). Resolve disorder in alkyl/aryl groups using SHELXL refinement .
  • Data Collection : Optimize parameters for high data-to-parameter ratios (>15:1) to reduce R factors (<0.06) .
  • Thermal Ellipsoid Analysis : Evaluate molecular rigidity by comparing displacement parameters of methyl groups vs. the aromatic ring .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis sets .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .
  • Docking Studies : Map steric hindrance from 2,5-dimethyl groups to explain reduced reactivity at the para position .

Q. What experimental approaches are used to assess the thermal stability of this compound during high-temperature reactions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (>139°C) under nitrogen to correlate with flash point data .
  • Isothermal Stability Tests : Heat samples at 100°C for 24 hours and quantify degradation via LC-MS .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Screening : Perform shake-flask experiments in solvents like DMSO, ethanol, and hexane. Use UV-Vis spectroscopy to quantify saturation points .
  • Hansen Solubility Parameters : Compare experimental solubility with HSPiP predictions to identify outliers due to impurities .
  • pH-Dependent Studies : Test solubility in buffered solutions (pH 2–12) to account for ionization of the carboxylic acid group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.